4-Oxoisotretinoin

Beschreibung

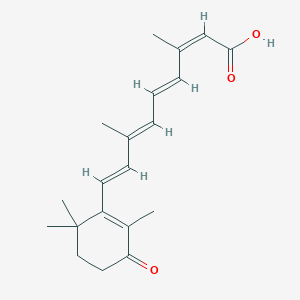

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FAOQNJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312157 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71748-58-8 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Oxidation of Isotretinoin Alkyl Esters

The most industrially viable method involves two-step oxidation and hydrolysis of isotretinoin alkyl esters:

Step 1: Esterification of Isotretinoin

Isotretinoin (II) undergoes esterification with methanol or ethanol in the presence of catalytic acid (e.g., H₂SO₄) to yield isotretinoin methyl/ethyl ester (III). Reaction conditions:

Step 2: Oxidation with α-Manganese Dioxide

The ester (III) is oxidized using α-MnO₂ in dichloromethane or toluene, with oxalic acid as a proton donor:

-

Oxidizing agent: α-MnO₂ (2.5–3.0 equivalents)

-

Acid: Oxalic acid (0.1–0.3 equivalents)

-

Temperature: 0–25°C

-

Duration: 1–4 hours

-

Yield: 85–88% for this compound ester (IV)

Step 3: Alkaline Hydrolysis

Ester (IV) is hydrolyzed using NaOH or KOH in methanol/water (4:1 v/v) at 50°C for 2 hours, achieving 90–94% conversion to this compound (I).

Direct Synthesis from Retinoic Acid Derivatives

An alternative route starts with 4-oxo-11,13-di-cis-retinoic acid (A), which undergoes esterification, isomerization, and hydrolysis:

-

Esterification : React (A) with methanol/HCl to form methyl ester (B) (Yield: 89%).

-

Isomerization : Heat (B) in xylene at 80°C with iodine (0.01% w/w) to induce cis-to-trans isomerization (Yield: 78%).

-

Hydrolysis : Saponify with NaOH/ethanol to yield this compound (I) (Yield: 82%).

Purification and Crystallization

Solvent-Antisolvent Recrystallization

Crude this compound is purified via dissolution in tetrahydrofuran (THF) followed by antisolvent (hexane) addition:

Polymorph Control

The crystalline Form I of this compound exhibits distinct XRD peaks (2θ ±0.02°): 6.8°, 10.2°, 14.5°, 18.7°, and 22.3°. DSC analysis shows a melting onset at 157°C (ΔH = 120 J/g).

Table 1: Solubility Profile of this compound

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 30 |

| Ethanol | 15 |

| PBS (pH 7.2) | 0.2 (in DMSO:PBS) |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC methods using C18 columns (150 × 4.6 mm, 5 µm) and UV detection at 340 nm resolve this compound from isotretinoin and tretinoin impurities. Mobile phase: Acetonitrile/0.1% phosphoric acid (75:25 v/v), flow rate 1.0 mL/min.

Spectroscopic Data

Industrial-Scale Considerations

The oxidation route (Section 2.1) is preferred for commercial production due to:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxoisotretinoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert it back to isotretinoin or other less oxidized forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include various retinoid derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Acne Treatment:

4-Oxoisotretinoin is primarily utilized in the management of severe nodulocystic acne. It functions by modulating sebaceous gland activity and reducing sebum production, which are critical factors in acne pathogenesis. Clinical studies have demonstrated that isotretinoin and its metabolites, including this compound, significantly alter sebaceous gland function, contributing to acne resolution .

Clinical Findings:

- A study involving patients treated with isotretinoin indicated that this compound levels increased over time, suggesting its active role in the therapeutic process .

- Adverse effects noted during treatment included cheilitis and xerosis, which were manageable and often resolved with continued therapy .

Oncology Applications

Neuroblastoma Treatment:

this compound has been investigated for its efficacy in treating neuroblastoma, a common pediatric cancer. In clinical trials, isotretinoin therapy has shown promise in increasing overall survival rates when combined with other treatments.

Clinical Trials Overview:

| Study Group | Phase | N | Dosage/Schedule | Target Condition | Findings |

|---|---|---|---|---|---|

| CCG | 1 | 29 | 100 mg/m²/d QD | Refractory disease | Two patients showed clinical response; median survival was 46 days |

| CHLA | 1 | 51 | 100–200 mg/m²/d BID for 14 d, rest for 14 d | Post-SCT patients | Significant event-free survival improvement in isotretinoin arm |

| CCG | 3 | 258* | 160 mg/m²/d BID for 14 d, rest for 14 d | Post-SCT patients | Enhanced three-year event-free survival (46% vs. 29%) |

*Note: SCT = Stem Cell Transplantation

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its therapeutic potential:

- Absorption and Distribution: Studies show that after administration, plasma concentrations of this compound can be significantly higher than isotretinoin itself, indicating a robust metabolic conversion that may enhance therapeutic efficacy .

- Half-Life: The average half-life of isotretinoin metabolites like this compound is approximately 30 hours, which supports sustained therapeutic levels during treatment .

Safety Profile and Side Effects

While the therapeutic benefits of this compound are notable, monitoring for adverse effects is crucial:

Wirkmechanismus

4-Oxoisotretinoin exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding alters the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound reduces sebum production, prevents the blockage of pores, and inhibits the growth of acne-causing bacteria .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of 4-Oxoisotretinoin and Analogues

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 13-cis isomer | C₂₀H₂₆O₃ | 314.43 | 4-keto, carboxylic acid |

| Isotretinoin | 13-cis isomer | C₂₀H₂₈O₂ | 300.44 | All-trans retinoic acid |

| Tretinoin | All-trans isomer | C₂₀H₂₈O₂ | 300.44 | Carboxylic acid |

| 4-Oxo-tretinoin | All-trans isomer | C₂₀H₂₆O₃ | 314.43 | 4-keto, carboxylic acid |

- Structural Differences: The 4-keto group in this compound enhances polarity compared to isotretinoin and tretinoin, influencing solubility and receptor binding .

- Isomerism: this compound and 4-oxo-tretinoin differ in geometric isomerism (13-cis vs. all-trans), affecting metabolic stability and biological activity .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | This compound | Isotretinoin | Tretinoin |

|---|---|---|---|

| Half-life (t₁/₂) | 90 hours | 10–20 hours | 0.5–2 hours |

| Peak Plasma Time (Tₘₐₓ) | 3.2 hours (post-dose) | 3.2 hours | 1–2 hours |

| Excretion Route | Urine (40%), Feces (40%) | Feces (major), Urine | Biliary (primary) |

| Enterohepatic Cycling | Significant | Moderate | Minimal |

- Metabolic Stability: this compound’s extended half-life is attributed to its resistance to further oxidation and enterohepatic recycling, unlike tretinoin, which undergoes rapid glucuronidation .

- Biliary Impact: Patients with biliary T-tube drainage show accelerated clearance of isotretinoin but retain this compound levels, underscoring its metabolic persistence .

Table 3: Therapeutic and Toxicological Profiles

| Compound | Primary Indications | Anti-Tumor Activity | Teratogenicity Risk |

|---|---|---|---|

| This compound | Neuroblastoma (adjuvant) | Moderate (in vitro) | Lower than isotretinoin |

| Isotretinoin | Acne, Neuroblastoma | High (pro-apoptotic) | High (Category X) |

| Tretinoin | AML, Acne | High (differentiation) | High (Category D) |

- Mechanistic Insights: Isotretinoin: A prodrug metabolized to this compound and tretinoin, targeting nuclear retinoic acid receptors (RARs) to regulate sebum production and apoptosis . this compound: Exhibits partial RAR agonism but also modulates non-genomic pathways, such as neurokinin receptor interactions, which may explain its unique anti-proliferative effects .

- Safety: While isotretinoin is highly teratogenic, this compound demonstrates reduced embryotoxicity in animal models, though caution remains necessary .

Biologische Aktivität

4-Oxoisotretinoin, a metabolite of isotretinoin (13-cis-retinoic acid), plays a significant role in the biological activity associated with retinoids. This compound is crucial in dermatological therapies, particularly for severe acne, and exhibits various pharmacological effects that warrant detailed exploration.

This compound is synthesized from isotretinoin through metabolic processes primarily involving cytochrome P450 enzymes. Specifically, the CYP26 enzyme catalyzes the conversion of all-trans retinoic acid (tRA) to less active derivatives, including 4-oxo forms. This metabolic pathway is essential for regulating retinoid levels in the body and preventing toxicity associated with excessive retinoic acid accumulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively in clinical settings. In a study involving patients with nodulocystic acne, it was found that after administering isotretinoin, the serum levels of this compound reached an average concentration of 615 ng/g in epidermal tissues, significantly higher than isotretinoin itself . The rapid metabolism and clearance of isotretinoin and its metabolites from the body highlight the importance of understanding their pharmacokinetic profiles for effective treatment regimens.

Biological Mechanisms

Gene Regulation : this compound exerts its biological effects primarily through modulation of gene expression. It interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), functioning as a transcription factor that influences cellular processes such as differentiation and proliferation .

Cellular Effects : The compound enhances gap junctional communication in cells, which is vital for maintaining tissue homeostasis and regulating cellular responses to external stimuli . Additionally, studies indicate that this compound may have anti-inflammatory properties, contributing to its therapeutic efficacy in acne treatment.

Clinical Studies and Findings

Several clinical studies have investigated the effects of this compound in various contexts:

- Acne Treatment : In a cohort study, patients receiving isotretinoin showed increased levels of this compound over time, suggesting its role as a bioactive metabolite that contributes to therapeutic outcomes .

- Neuroblastoma Therapy : Research has also explored the use of retinoids, including this compound, in treating neuroblastoma. The compound's ability to induce differentiation in neuroblastoma cells has been noted, indicating its potential beyond dermatological applications .

Case Studies

- Severe Acne Management : A clinical trial involving 17 patients treated with isotretinoin demonstrated significant changes in vitamin A metabolism within the skin. The study monitored levels of retinol and its metabolites, revealing that treatment led to a marked increase in epidermal retinol levels while decreasing dehydroretinol concentrations .

- Neuroblastoma Response : In a phase I trial for neuroblastoma patients, the levels of this compound were monitored over time, showing a consistent increase during treatment phases. This suggests that monitoring metabolite levels could be critical for optimizing therapeutic strategies in oncology .

Summary Table of Key Findings

Q & A

Q. What controls are essential when evaluating this compound’s antioxidant activity in cellular assays?

- Methodological Answer : Include ROS scavengers (e.g., N-acetylcysteine) to confirm specificity of antioxidant effects. Use retinoid receptor antagonists (e.g., AGN193109) to distinguish receptor-dependent vs. -independent mechanisms. Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders .

Q. How should researchers design dose-ranging studies for this compound in combination therapies?

- Methodological Answer : Apply factorial design to test isotretinoin and this compound combinations across multiple dose levels. Use response surface methodology (RSM) to identify synergistic or antagonistic interactions. Monitor metabolite interference using orthogonal analytical methods (e.g., HPLC-UV for parent drugs, LC-MS for metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.